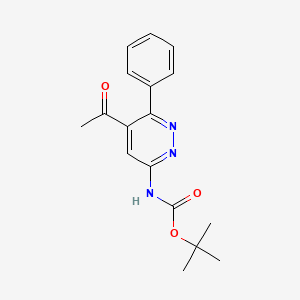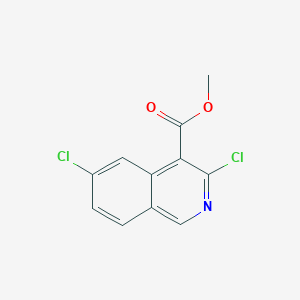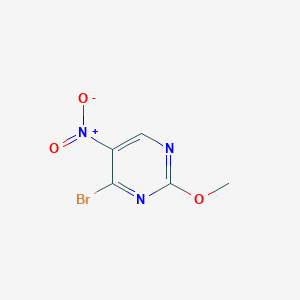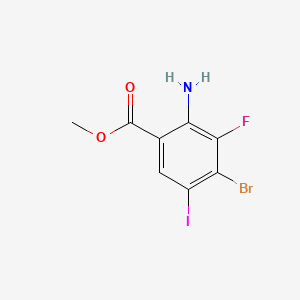
tert-Butyl (5-acetyl-6-phenylpyridazin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (5-acetyl-6-phenylpyridazin-3-yl)carbamate: is a chemical compound that belongs to the class of pyridazine derivatives. Pyridazine compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a tert-butyl carbamate group, which is commonly used as a protecting group in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-acetyl-6-phenylpyridazin-3-yl)carbamate typically involves the reaction of 5-acetyl-6-phenylpyridazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl (5-acetyl-6-phenylpyridazin-3-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of pyridazine derivatives on various biological pathways. It may also serve as a lead compound in the development of new pharmaceuticals.
Medicine: The compound’s potential medicinal applications include its use as a scaffold for designing drugs with anti-inflammatory, anticancer, or antimicrobial properties.
Industry: In the industrial sector, this compound can be used in the development of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl (5-acetyl-6-phenylpyridazin-3-yl)carbamate is not well-documented. pyridazine derivatives are known to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparación Con Compuestos Similares
- tert-Butyl (6-methylpyridin-3-yl)carbamate
- tert-Butyl (2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl)carbamate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness: tert-Butyl (5-acetyl-6-phenylpyridazin-3-yl)carbamate is unique due to its specific substitution pattern on the pyridazine ring. This unique structure can lead to distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C17H19N3O3 |
|---|---|
Peso molecular |
313.35 g/mol |
Nombre IUPAC |
tert-butyl N-(5-acetyl-6-phenylpyridazin-3-yl)carbamate |
InChI |
InChI=1S/C17H19N3O3/c1-11(21)13-10-14(18-16(22)23-17(2,3)4)19-20-15(13)12-8-6-5-7-9-12/h5-10H,1-4H3,(H,18,19,22) |
Clave InChI |
SRRKAALDSSQLMM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=NN=C1C2=CC=CC=C2)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1'-tert-Butyl 6-methyl 4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13674411.png)


![7-Fluorobenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13674441.png)


![7-[(3Z)-2-hydroxy-4-oxo-3-(4,4,10,10-tetramethyl-8-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,9(13)-dien-7-ylidene)cyclobuten-1-yl]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-olate](/img/structure/B13674450.png)

![7-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B13674466.png)

